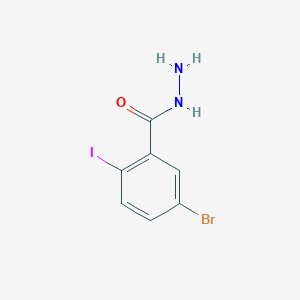

5-Bromo-2-iodobenzohydrazide

Description

General Significance of Benzohydrazides in Organic Chemistry and Chemical Biology

Benzohydrazides, or benzoic acid hydrazides, are a class of organic compounds characterized by a C₇H₈N₂O molecular formula and a hydrazide group (-CONHNH₂) attached to a benzene (B151609) ring. thepharmajournal.com This structural motif is of considerable importance in both organic synthesis and chemical biology. In synthesis, hydrazides are stable, crystalline solids that serve as versatile intermediates. thepharmajournal.comresearchgate.net They are key precursors for the synthesis of a wide array of nitrogen-containing heterocyclic compounds, such as 1,3,4-oxadiazoles, pyrazoles, and triazoles, which are significant scaffolds in medicinal chemistry. researchgate.netresearchgate.netopenmedicinalchemistryjournal.com The reactivity of the hydrazide group allows for facile condensation reactions with carbonyl compounds like aldehydes and ketones to form hydrazones, another class of compounds with extensive applications. derpharmachemica.comnih.gov

From a biological perspective, the benzohydrazide (B10538) scaffold is a recognized pharmacophore, meaning it is a molecular feature responsible for a drug's pharmacological activity. thepharmajournal.com Numerous benzohydrazide derivatives have been found to exhibit a wide spectrum of biological activities, including antimicrobial (antibacterial and antifungal), anticancer, anti-inflammatory, and anticonvulsant properties. thepharmajournal.comderpharmachemica.comresearchgate.netpensoft.net This has established them as valuable lead compounds in the field of drug discovery, prompting extensive research into the synthesis and evaluation of novel derivatives. researchgate.netfrontiersin.org

The Role of Halogen Substitution in Modulating Molecular Properties and Reactivity

The introduction of halogen atoms (fluorine, chlorine, bromine, iodine) into organic molecules is a fundamental strategy in medicinal chemistry and materials science to modulate molecular properties. numberanalytics.comresearchgate.net Halogenation can significantly alter a compound's physical, chemical, and biological characteristics. numberanalytics.com Key properties influenced by halogen substitution include:

Lipophilicity: Halogens, particularly chlorine, bromine, and iodine, increase the lipophilicity (fat-solubility) of a molecule. This can enhance its ability to cross biological membranes, affecting its absorption, distribution, metabolism, and excretion (ADME) profile. researchgate.net

Electronic Effects: Halogens are electronegative and exert a strong electron-withdrawing inductive effect. This can influence the acidity or basicity of nearby functional groups and alter the electron density of aromatic rings, thereby affecting reactivity.

Steric Bulk: The size of the halogen atom (iodine > bromine > chlorine > fluorine) can be used to control the conformation of a molecule or to probe the steric requirements of a biological target's binding site. researchgate.net

Halogen Bonding: Heavier halogens like bromine and iodine can act as halogen bond donors. rsc.orgpnas.org This is a noncovalent interaction where the electropositive region on the outer side of the halogen atom interacts with a Lewis base (e.g., an oxygen or nitrogen atom). This interaction is increasingly recognized as a crucial factor in ligand-protein binding and crystal engineering. rsc.orgpnas.orgijres.org

The strategic placement of halogens can lead to enhanced biological potency, greater selectivity for a target enzyme or receptor, and improved pharmacokinetic properties. researchgate.netijres.org

Overview of Research Trajectories for Halogenated Aromatic Hydrazides

Research into halogenated aromatic hydrazides is a dynamic area, largely driven by the goal of discovering new therapeutic agents. mdpi.com Studies have shown that the presence and position of halogen substituents on the benzohydrazide scaffold can have a profound impact on biological activity. frontiersin.orgrsc.org For instance, the introduction of halogens has been shown to enhance the antimicrobial and anticancer efficacy of benzohydrazide derivatives. frontiersin.orgnih.gov

A common research trajectory involves the synthesis of a series of benzohydrazides with different halogen substitutions (e.g., chloro, bromo, iodo) at various positions on the aromatic ring. mdpi.comresearchgate.net These compounds are then systematically evaluated for their biological activities. For example, series of iodobenzoic acid hydrazides have been synthesized and tested for their antimicrobial and cytotoxic effects, revealing that the position of the iodine atom influences the activity spectrum. mdpi.comsemanticscholar.orgnih.gov Similarly, bromo-substituted hydrazides have been investigated as corrosion inhibitors and as intermediates for creating more complex heterocyclic systems. researchgate.netresearchgate.net This systematic approach allows researchers to establish structure-activity relationships (SAR), which provide insights into how specific structural modifications affect biological outcomes. jyoungpharm.org

Scope and Academic Relevance of 5-Bromo-2-iodobenzohydrazide Investigations

Specific, detailed research focusing exclusively on this compound is limited in published literature. However, its academic relevance can be inferred from the established importance of its constituent parts. The precursor, 5-bromo-2-iodobenzoic acid, is a known chemical intermediate, suggesting the feasibility of synthesizing the corresponding hydrazide. mdpi.comsimsonpharma.com The standard method for this conversion would involve the reaction of the corresponding methyl or ethyl ester of the acid with hydrazine (B178648) hydrate (B1144303). thepharmajournal.comnih.govmdpi.com

The academic interest in this compound lies in several areas:

Synthetic Intermediate: As a di-halogenated benzohydrazide, it is a valuable precursor for synthesizing more complex molecules, particularly heterocyclic structures. The bromine and iodine atoms offer differential reactivity for various cross-coupling reactions.

Structural Chemistry: The presence of both a bromine and an iodine atom on the same aromatic ring presents an interesting case for crystallographic studies. Analysis of its crystal structure would provide valuable data on intramolecular and intermolecular interactions, including the potential for competitive or cooperative halogen bonding (C-Br···O vs. C-I···O) and hydrogen bonding involving the hydrazide moiety. semanticscholar.orgmdpi.com

Medicinal Chemistry Research: Given that both bromo- and iodo-substituted aromatic compounds are actively explored in drug discovery, this compound represents a logical, yet underexplored, candidate for biological screening. mdpi.commdpi.com Its unique combination of halogens could result in novel biological activities or an enhanced profile compared to mono-halogenated analogues.

The study of this specific compound would contribute to a more comprehensive understanding of how multiple halogen substitutions on a benzohydrazide scaffold influence its chemical and biological properties.

Compound Data

The following tables provide key information on the primary compound discussed and its immediate precursor.

Table 1: this compound

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆BrIN₂O |

| IUPAC Name | This compound |

| Parent Acid | 5-Bromo-2-iodobenzoic acid |

| Functional Groups | Hydrazide (-CONHNH₂), Phenyl, Bromo, Iodo |

| Likely Synthesis Route | Reaction of methyl 5-bromo-2-iodobenzoate with hydrazine hydrate. thepharmajournal.commdpi.com |

Table 2: 5-Bromo-2-iodobenzoic Acid (Precursor)

| Property | Value |

|---|---|

| Molecular Formula | C₇H₄BrIO₂ |

| IUPAC Name | 5-bromo-2-iodobenzoic acid |

| CAS Number | 21740-00-1 simsonpharma.com |

| Known Role | Chemical intermediate for synthesis. mdpi.com |

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C7H6BrIN2O |

|---|---|

Molecular Weight |

340.94 g/mol |

IUPAC Name |

5-bromo-2-iodobenzohydrazide |

InChI |

InChI=1S/C7H6BrIN2O/c8-4-1-2-6(9)5(3-4)7(12)11-10/h1-3H,10H2,(H,11,12) |

InChI Key |

YTBVNRHDMJOPQJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1Br)C(=O)NN)I |

Origin of Product |

United States |

Ii. Advanced Synthetic Methodologies for 5 Bromo 2 Iodobenzohydrazide and Its Derivatives

Precursor Synthesis Strategies for 5-Bromo-2-iodobenzoic Acid

The synthesis of the key precursor, 5-bromo-2-iodobenzoic acid, is a critical first step. Various methodologies have been developed to achieve this, primarily centered around the introduction of the iodo and bromo substituents onto the benzoic acid scaffold.

Diazotization and Halogenation Approaches

A widely utilized and reliable method for the synthesis of 5-bromo-2-iodobenzoic acid is the diazotization of an amino-substituted benzoic acid followed by a Sandmeyer-type reaction to introduce the iodine atom. The common starting material for this process is 2-amino-5-bromobenzoic acid.

The synthesis involves a two-stage, one-pot process. Initially, the amino group of 2-amino-5-bromobenzoic acid is converted into a diazonium salt. This is typically achieved by treating an aqueous solution of the amino acid with sodium nitrite (B80452) (NaNO₂) in the presence of a strong mineral acid, such as hydrochloric acid (HCl), at low temperatures, generally between 0 and 5°C.

Following the formation of the highly reactive diazonium salt, an iodinating agent, commonly an aqueous solution of potassium iodide (KI), is introduced to replace the diazonium group with an iodine atom. The reaction mixture is then typically heated to facilitate the substitution.

A representative laboratory procedure involves dissolving 2-amino-5-bromobenzoic acid in an aqueous solution of sodium hydroxide, cooling the mixture, and then adding hydrochloric acid. Sodium nitrite is then added dropwise while maintaining a low temperature. The resulting diazonium salt suspension is subsequently added to a solution of potassium iodide. chemicalbook.com The reaction is often heated to around 90°C to ensure completion. chemicalbook.com After workup, which may include removal of unreacted iodine by steam distillation and recrystallization, 5-bromo-2-iodobenzoic acid can be obtained in good yields. chemicalbook.com

Table 1: Representative Reaction Conditions for Diazotization and Iodination of 2-Amino-5-bromobenzoic Acid

| Parameter | Condition |

| Starting Material | 2-Amino-5-bromobenzoic acid |

| Diazotizing Agent | Sodium Nitrite (NaNO₂) |

| Acid | Hydrochloric Acid (HCl) |

| Diazotization Temp. | 0 - 5 °C |

| Iodinating Agent | Potassium Iodide (KI) |

| Iodination Temp. | 35 - 90 °C |

| Yield | 60-87% chemicalbook.com |

Convergent Synthetic Routes Utilizing Substituted Aminobenzoic Acid Precursors

An alternative approach to the synthesis of 5-bromo-2-iodobenzoic acid involves the direct bromination of 2-iodobenzoic acid. This method relies on the principles of electrophilic aromatic substitution, where the directing effects of the substituents on the benzene (B151609) ring guide the incoming bromine atom to the desired position. In 2-iodobenzoic acid, the carboxylic acid group is a deactivating, meta-directing group, while the iodine atom is a deactivating, ortho-, para-directing group. The interplay of these directing effects can be exploited to achieve regioselective bromination.

This can be considered a convergent approach as the two halogen substituents are introduced in separate, non-linear steps, converging on the final product. Reagents such as elemental bromine (Br₂) or N-bromosuccinimide (NBS) are commonly employed for the direct bromination of aromatic compounds. The reaction is typically carried out in a suitable solvent, and a catalyst may be used to enhance the reaction rate and selectivity.

Synthesis of 5-Bromo-2-iodobenzohydrazide from Ester Precursors

The conversion of the carboxylic acid functionality of 5-bromo-2-iodobenzoic acid into a hydrazide is a key transformation. This is typically achieved through an ester intermediate, which is then subjected to hydrazinolysis.

Hydrazinolysis Reactions

The synthesis of this compound can be effectively carried out by the hydrazinolysis of its corresponding methyl ester, methyl 5-bromo-2-iodobenzoate. This reaction involves the treatment of the ester with hydrazine (B178648) hydrate (B1144303).

In a typical procedure, methyl 5-bromo-2-iodobenzoate is dissolved in a suitable solvent, such as ethanol (B145695). An excess of hydrazine hydrate is then added, and the solution is heated under reflux. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the precipitated this compound is collected by filtration and can be further purified by recrystallization.

One reported synthesis describes dissolving methyl 5-bromo-2-iodobenzoate in ethanol, followed by the addition of 100% hydrazine hydrate and refluxing the solution for 3 hours. This method yielded this compound in 78% yield.

Optimization of Reaction Conditions and Yields

The efficiency of the hydrazinolysis reaction can be influenced by several factors, and optimization of these conditions is crucial for maximizing the yield and purity of the desired benzohydrazide (B10538). Key parameters that can be varied include:

Solvent: While ethanol is a common solvent, other alcohols or polar aprotic solvents could be explored to improve the solubility of the starting materials and facilitate the reaction.

Temperature: The reaction is typically carried out at the reflux temperature of the solvent to ensure a reasonable reaction rate. However, adjusting the temperature could impact the formation of byproducts.

Reaction Time: The optimal reaction time needs to be determined to ensure complete conversion of the starting ester while minimizing potential degradation of the product.

Hydrazine Hydrate Stoichiometry: The amount of hydrazine hydrate used can affect the reaction rate and the ease of purification. While an excess is generally used to drive the reaction to completion, a large excess may complicate the workup.

Systematic studies varying these parameters can lead to an optimized protocol with improved yields and reduced reaction times.

Derivatization Pathways for this compound

The presence of the reactive hydrazide moiety in this compound opens up numerous possibilities for further derivatization, leading to a wide range of compounds with potential applications in various fields.

A primary and extensively studied derivatization pathway is the condensation reaction of the hydrazide with various aldehydes and ketones to form hydrazide-hydrazones. This reaction typically proceeds by heating the hydrazide with the carbonyl compound in a suitable solvent, often with a catalytic amount of acid. A large number of novel hydrazide-hydrazones of 5-bromo-2-iodobenzoic acid have been synthesized through this method.

Beyond hydrazone formation, the hydrazide group can undergo other transformations. For instance, it can react with isothiocyanates to form thiosemicarbazide (B42300) derivatives, which can then be cyclized to form various heterocyclic systems such as thiazoles. The nitrogen atoms of the hydrazide can also participate in cyclization reactions to form other heterocyclic rings. Additionally, the N-H protons of the hydrazide are acidic and can be deprotonated to form anions, which can then be used in various nucleophilic substitution reactions.

Table 2: Common Derivatization Reactions of Benzohydrazides

| Reactant | Functional Group Formed | Product Class |

| Aldehyde/Ketone | Hydrazone | Hydrazide-hydrazones |

| Isothiocyanate | Thiosemicarbazide | Thiazole precursors |

| Acylating agents | N-acylhydrazide | Diacylhydrazines |

The differential reactivity of the carbon-iodine and carbon-bromine bonds in the aromatic ring of this compound and its derivatives also allows for selective cross-coupling reactions, further expanding the molecular diversity that can be accessed from this key intermediate.

Condensation Reactions for Hydrazone Formation

A cornerstone in the derivatization of this compound is the condensation reaction with carbonyl compounds to form hydrazones. This reaction involves the nucleophilic attack of the terminal nitrogen of the hydrazide onto the electrophilic carbonyl carbon of an aldehyde or ketone, resulting in the formation of a carbon-nitrogen double bond (imine) and the elimination of a water molecule.

Reaction with Aromatic and Heterocyclic Aldehydes/Ketones

The synthesis of novel hydrazide-hydrazones from 5-bromo-2-iodobenzoic acid is frequently achieved through condensation reactions. researchgate.netnih.gov This method allows for the introduction of a wide variety of aromatic and heterocyclic moieties, leading to a library of derivatives with diverse structural features. The reaction typically involves refluxing the this compound with a selected aldehyde or ketone in a solvent such as ethanol.

In one study, a series of 14 novel hydrazide-hydrazones of 5-bromo-2-iodobenzoic acid were synthesized via this condensation pathway. researchgate.netnih.gov The resulting derivatives incorporated various substituted phenyl rings and heterocyclic structures. researchgate.netnih.gov The yields of these reactions are often high, demonstrating the efficiency of this synthetic route. researchgate.net

Below is a table summarizing the synthesis of selected 5-Bromo-2-iodobenzohydrazone derivatives.

| Derivative Name | Yield (%) | Melting Point (°C) |

| 5-bromo-2-iodo-N'-(phenylmethylidene)benzhydrazide | 89% | 178−180 °C |

| 5-bromo-2-iodo-N'-(4-chlorophenyl)methylidene]benzhydrazide | 90% | 283−285 °C |

| 5-bromo-2-iodo-N'-[(4-nitrophenyl)methylidene]benzhydrazide | 33% | 220−222 °C |

| N'-[(3-chlorophenyl)methylidene]-5-bromo-2-iodobenzhydrazide | 40% | 132−134 °C |

This table is interactive. Click on the headers to sort the data.

Mechanistic Aspects of Imine Formation

The formation of hydrazones from hydrazides and carbonyl compounds is a well-studied reaction that proceeds through a nucleophilic addition-elimination mechanism. The reaction is typically catalyzed by acid. nih.gov

The mechanism can be summarized in the following steps:

Protonation of the Carbonyl Oxygen: An acid catalyst protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon.

Nucleophilic Attack: The terminal nitrogen atom of the hydrazide, acting as a nucleophile, attacks the electrophilic carbonyl carbon. This step leads to the formation of a tetrahedral intermediate, often referred to as a hemiaminal. nih.gov

Proton Transfer: A proton is transferred from the nitrogen atom to the oxygen atom of the hydroxyl group.

Dehydration: The hydroxyl group is protonated to form a good leaving group (water). The elimination of a water molecule from the intermediate occurs, leading to the formation of a protonated imine. nih.gov

Deprotonation: A final deprotonation step yields the stable hydrazone product and regenerates the acid catalyst. nih.gov

Further Functionalization of the Hydrazide Moiety

Beyond simple hydrazone formation, the hydrazide moiety of this compound is a versatile functional group for constructing more complex heterocyclic systems. For instance, hydrazides can undergo cyclocondensation reactions with appropriate reagents to form various five- and six-membered heterocyclic rings, such as 1,3,4-oxadiazoles, 1,3,4-thiadiazoles, and 1,2,4-triazoles. These reactions significantly expand the chemical space accessible from the parent hydrazide.

Halogen Manipulation and Cross-Coupling Strategies

The presence of two different halogen atoms (bromine and iodine) on the benzene ring of this compound offers a powerful tool for selective functionalization through cross-coupling reactions. The carbon-iodine (C-I) bond is generally more reactive than the carbon-bromine (C-Br) bond in transition-metal-catalyzed reactions, such as the Suzuki, Sonogashira, and Heck couplings.

This differential reactivity allows for sequential or site-selective modifications. For example, a Sonogashira coupling can be performed selectively at the C-I bond to introduce an alkynyl group, while leaving the C-Br bond intact for subsequent transformations. This strategy is invaluable for the synthesis of complex molecules where precise control over the introduction of different substituents is required.

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, efforts are being made to develop more environmentally benign synthetic methods for this compound and its derivatives. These approaches aim to reduce the use of hazardous solvents, minimize waste, and improve energy efficiency.

Application of Deep Eutectic Solvents in Synthesis

One promising green chemistry strategy is the use of Deep Eutectic Solvents (DESs) as alternative reaction media. mdpi.commdpi.com DESs are mixtures of two or more components, typically a hydrogen bond acceptor (like choline (B1196258) chloride) and a hydrogen bond donor, which form a eutectic mixture with a melting point much lower than that of the individual components. mdpi.comacs.org

Advantages of DESs in synthesis include:

Low Toxicity and Biodegradability : Many DESs are composed of naturally occurring and non-toxic components. mdpi.commdpi.com

Low Cost and Easy Preparation : The starting materials for DESs are often inexpensive and readily available. mdpi.com

Recyclability : DESs can often be recovered and reused multiple times with minimal loss of activity. mdpi.commdpi.com

Enhanced Reaction Rates : In some cases, DESs can act as both the solvent and a catalyst, accelerating reaction rates. mdpi.com

The application of DESs, particularly choline chloride-based systems, has been successfully demonstrated in the synthesis of hydrazones. mdpi.com Studies have shown that these solvents can be excellent alternatives to conventional volatile organic solvents, often leading to high yields in shorter reaction times, especially when combined with techniques like ultrasound irradiation. mdpi.com

Mechanochemical Synthesis Techniques

Mechanochemical synthesis, which involves inducing chemical reactions by grinding solid reactants together, has emerged as a powerful, solvent-free alternative to traditional solution-phase chemistry. rsc.orgacs.org This high-energy ball milling approach is particularly advantageous for producing active pharmaceutical ingredients where high purity is paramount. rsc.org

The synthesis of hydrazone derivatives, which are commonly formed from hydrazides like this compound, has been successfully achieved through mechanochemical means. nih.gov In these reactions, a solid hydrazide and an aldehyde are ground together in a vibratory or planetary ball mill. rsc.orgnih.gov The mechanical force provides the necessary energy to overcome the activation barrier, leading to the formation of the C=N bond characteristic of hydrazones, often with quantitative conversion and without the need for solvents or catalysts. rsc.orgresearchgate.net This eliminates the environmental and economic costs associated with solvent purchase, use, and disposal.

Research on various phenol-hydrazones shows that reactions can achieve over 99% transformation, yielding products with high purity directly from the milling process. rsc.orgrsc.org The reaction rate and conversion efficiency can be influenced by factors such as the electronic density on the hydrazine's amino group and the degree of steric hindrance around the reactive sites of both the hydrazide and the aldehyde. rsc.org

For instance, the synthesis of hydrazones from various substituted organic hydrazines and phenolic aldehydes in a vibratory ball-mill has been shown to be highly efficient. rsc.org Similarly, the condensation of p-nitrophenyl hydrazine with aromatic aldehydes has been successfully performed using mechanochemical techniques, affording pure, unsolvated products with short reaction times and a simple workup. researchgate.net This solid-state approach avoids the long reflux times (ranging from 3 to 48 hours) often required in classical solution-based methods. rsc.org

| Reactants | Milling Time | Conversion/Yield | Reference |

| Substituted Hydrazines + Phenol Aldehydes | Variable | 85-99% Conversion | rsc.org |

| p-Nitrophenyl Hydrazine + Aromatic Aldehydes | Not Specified | Moderate to High Yield | researchgate.net |

| N-substituted Anthranilic Acids (Cyclodehydration) | 1-2 minutes | Up to 98% Yield | organic-chemistry.org |

This table presents data for the mechanochemical synthesis of analogous hydrazone and heterocyclic compounds, demonstrating the potential of this technique for this compound derivatives.

Microwave and Sonication-Assisted Reactions

The use of non-conventional energy sources like microwave irradiation and ultrasound (sonication) has revolutionized the synthesis of hydrazides and their derivatives, offering dramatic reductions in reaction times, increased yields, and milder reaction conditions. hilarispublisher.comnih.gov

Microwave-Assisted Synthesis

Microwave heating accelerates reactions by directly delivering energy to polar molecules through molecular interaction with the electromagnetic field, leading to rapid and uniform heating. hilarispublisher.com This technique has been effectively used for the synthesis of benzohydrazide derivatives, often reducing reaction times from hours to mere minutes. hilarispublisher.comresearchgate.net

One significant application is the one-step synthesis of acid hydrazides directly from their corresponding carboxylic acids and hydrazine hydrate under solvent-free microwave irradiation. nih.gov This method is considerably faster and simpler than conventional two-step approaches that first require esterification of the acid followed by hydrazinolysis, a process that can take 15-28 hours. nih.gov For example, various fenamic acid hydrazides have been synthesized in 4-12 minutes with excellent yields (82-96%) using this microwave-assisted, one-step protocol. nih.gov

Similarly, the conversion of esters to hydrazides is dramatically accelerated. The reaction of methyl benzoate (B1203000) with hydrazine hydrate under microwave irradiation can be completed in minutes with high yields, compared to hours of refluxing required by conventional methods. thepharmajournal.com The synthesis of N'-benzylidene-2-hydroxybenzohydrazides has been achieved in 8-10 minutes under solvent-free microwave conditions, yielding 62-80% of the desired products. researchgate.net

| Reaction Type | Reactants | Power/Temp | Time | Yield | Reference |

| Hydrazide Synthesis | Fenamic Acids + Hydrazine Hydrate | 300 W | 4-12 min | 82-96% | nih.gov |

| Hydrazone Synthesis | 2-Hydroxybenzohydrazide + Benzaldehydes | 150 W / 60°C | 4-10 min | Up to 98% | arabjchem.org |

| Hydrazide Synthesis | Methyl p-methoxybenzoate + Hydrazine Hydrate | 450 W | 3.5 min | 83% | mdpi.com |

| Hydrazide Synthesis | Diclofenac Acid + Hydrazine Hydrate | 700 W | ~3 min | 86.7% | neliti.com |

This table showcases the efficiency of microwave-assisted synthesis for various hydrazides and hydrazones, indicating its applicability for this compound.

Sonication-Assisted Reactions

Ultrasound-assisted synthesis, or sonochemistry, utilizes the energy from acoustic cavitation—the formation, growth, and collapse of bubbles in a liquid—to accelerate chemical reactions. nih.gov This method is known for producing high yields in shorter reaction times under milder conditions, making it an environmentally friendly approach. nih.govnih.gov

The synthesis of hydrazine carboxamides and hydrazone derivatives has been shown to be significantly more efficient with ultrasonic irradiation compared to conventional heating. nih.govlew.ro For example, the synthesis of certain hydrazine carboxamide analogues was completed in 5-20 minutes under ultrasonication, whereas the conventional method took between 30 minutes and 48 hours. nih.gov Similarly, the preparation of benzoxazinonylhydrazones using ultrasound irradiation resulted in better yields and much shorter reaction times compared to conventional heating. lew.ro The technique has also been successfully applied to the synthesis of various heterocyclic systems, demonstrating its broad utility. orientjchem.org

The combination of microwave and ultrasound irradiation can lead to even more dramatic rate enhancements, attributed to a combination of enforced heat transfer from microwaves and intensive mass transfer at phase interfaces caused by sonication. researchgate.net

| Reactants | Method | Time | Yield | Reference |

| N-phenylhydrazine carboxamide + 1H-Indole-2,3-dione | Ultrasonication (20 KHz) | 5-20 min | Good | nih.gov |

| Benzoxazinonylhydrazide + Aromatic Aldehydes | Ultrasonication | Shorter than CTH | Higher than CTH | lew.ro |

| Oxonitrile + Hydrazine Hydrate | Sonication | 1-2 hours | Not Specified | orientjchem.org |

This table highlights the acceleration and improved yields achieved in sonication-assisted synthesis of hydrazide derivatives. (CTH = Conventional Thermal Heating).

Iii. Structural Elucidation and Advanced Characterization of 5 Bromo 2 Iodobenzohydrazide Systems

Spectroscopic Analysis for Structural Confirmation

Spectroscopic analysis is the cornerstone of structural elucidation in organic chemistry. For a molecule such as 5-Bromo-2-iodobenzohydrazide, with its distinct functional groups—a substituted aromatic ring and a hydrazide moiety—each technique provides a unique piece of the structural puzzle.

NMR spectroscopy is an unparalleled tool for mapping the carbon-hydrogen framework of a molecule. By observing the behavior of atomic nuclei in a magnetic field, one can deduce the chemical environment, connectivity, and spatial relationships of atoms.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons and the protons of the hydrazide group (-CONHNH₂). The aromatic region is particularly informative. The benzene (B151609) ring is trisubstituted, leaving three aromatic protons. Their chemical shifts (δ) are influenced by the electronic effects of the bromo, iodo, and benzohydrazide (B10538) substituents.

The proton ortho to the iodine atom (H-3) is expected to be the most downfield (highest ppm value) due to the deshielding anisotropic effect of the adjacent iodine. The proton positioned between the bromo and hydrazide groups (H-6) would also be significantly deshielded. The proton ortho to the bromine atom (H-4) would appear at a relatively upfield position compared to the other two aromatic protons.

The protons of the hydrazide group, -NH and -NH₂, typically appear as broad singlets due to quadrupole broadening and chemical exchange. Their chemical shifts can vary depending on the solvent, concentration, and temperature. The amide proton (-NH) is generally more deshielded than the terminal amine (-NH₂) protons.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| H-3 | 7.85 - 7.95 | d | J(H3-H4) = 8.5 |

| H-4 | 7.50 - 7.60 | dd | J(H3-H4) = 8.5, J(H4-H6) = 2.5 |

| H-6 | 7.90 - 8.00 | d | J(H4-H6) = 2.5 |

| -CONH- | 9.50 - 10.50 | br s | - |

| -NH₂ | 4.50 - 5.50 | br s | - |

Note: Predicted values are based on analogous structures and substituent effects in a typical deuterated solvent like DMSO-d₆. br s = broad singlet, d = doublet, dd = doublet of doublets.

The proton-decoupled ¹³C NMR spectrum for this compound should display seven distinct signals: six for the aromatic carbons and one for the carbonyl carbon of the hydrazide group. The chemical shifts of the aromatic carbons are determined by the nature of the attached substituents.

The carbon bearing the iodine atom (C-2) is expected to be significantly shielded due to the "heavy atom effect," causing its signal to appear at a relatively low chemical shift (upfield). stackexchange.com Conversely, the carbon attached to the bromine (C-5) will also be shielded, but to a lesser extent than C-2. stackexchange.com The carbon atom bonded to the carbonyl group (C-1) will be deshielded. The carbonyl carbon (C=O) itself will appear far downfield, typically in the range of 165-175 ppm, which is characteristic for amide-like carbonyl groups.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C-1 | 135 - 140 |

| C-2 | 95 - 100 |

| C-3 | 138 - 142 |

| C-4 | 130 - 135 |

| C-5 | 118 - 122 |

| C-6 | 132 - 136 |

| C=O | 165 - 170 |

Note: Predicted values are based on substituent effects on the benzene ring.

To unambiguously assign the proton and carbon signals and confirm the molecular structure, two-dimensional (2D) NMR experiments are employed.

COSY (Correlation Spectroscopy): The ¹H-¹H COSY spectrum is used to identify protons that are spin-spin coupled. For this compound, cross-peaks are expected between adjacent aromatic protons: H-3 and H-4, and H-4 and H-6. This correlation pattern confirms their relative positions on the aromatic ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment reveals one-bond correlations between protons and the carbons to which they are directly attached. It would be used to definitively link the signals of H-3, H-4, and H-6 in the ¹H spectrum to their corresponding carbon signals (C-3, C-4, and C-6) in the ¹³C spectrum. sdsu.edu

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons over two or three bonds. This is crucial for identifying quaternary (non-protonated) carbons and piecing together the molecular fragments. sdsu.edu Key expected correlations would include:

The amide proton (-NH) to the carbonyl carbon (C=O) and the aromatic carbon C-1.

Aromatic proton H-6 to carbons C-1, C-2, and C-4.

Aromatic proton H-3 to carbons C-1, C-2, and C-5.

These 2D NMR techniques, used in concert, provide a complete and reliable map of the molecular connectivity, leaving no doubt as to the structure of this compound. researchgate.netyoutube.com

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule. These two methods are often complementary, as some vibrational modes that are strong in IR may be weak in Raman, and vice versa. wikipedia.orglibretexts.org

The IR and Raman spectra of this compound are dominated by vibrations characteristic of the hydrazide and the substituted aromatic ring.

Hydrazide Group:

N-H Stretching: The hydrazide group features two N-H bonds (-NH and -NH₂). These typically give rise to multiple absorption bands in the 3200-3400 cm⁻¹ region of the IR spectrum. The asymmetric and symmetric stretches of the -NH₂ group often appear as two distinct peaks, while the -NH stretch may be a separate, broader band. researchgate.net

C=O Stretching (Amide I band): A strong, prominent absorption band due to the carbonyl group stretch is expected in the region of 1640-1680 cm⁻¹. This is one of the most characteristic peaks in the IR spectrum of a hydrazide. pressbooks.pub

N-H Bending (Amide II band): This vibration, which involves scissoring of the -NH₂ group coupled with C-N stretching, typically appears as a strong band around 1580-1620 cm⁻¹. researchgate.net

Aromatic Moiety:

C-H Stretching: Aromatic C-H stretching vibrations give rise to weak to medium bands just above 3000 cm⁻¹ (typically 3050-3100 cm⁻¹). vscht.cz

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the benzene ring produce a series of characteristic sharp bands of variable intensity in the 1400-1600 cm⁻¹ region. researchgate.net

C-H Out-of-Plane Bending: Strong absorptions in the 700-900 cm⁻¹ region are due to the out-of-plane bending of the aromatic C-H bonds. The exact position of these bands is diagnostic of the substitution pattern on the benzene ring.

C-Br and C-I Stretching: Vibrations involving the carbon-halogen bonds occur at lower frequencies, typically in the fingerprint region below 800 cm⁻¹. The C-Br stretch is expected in the 500-600 cm⁻¹ range, while the C-I stretch appears at even lower wavenumbers, often below 500 cm⁻¹. These are more readily observed in the Raman spectrum. mdpi.com

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|---|

| N-H Stretching | Hydrazide (-NH, -NH₂) | 3200 - 3400 | Medium, Broad |

| C-H Stretching | Aromatic | 3050 - 3100 | Medium to Weak |

| C=O Stretching (Amide I) | Hydrazide (-C=O) | 1640 - 1680 | Strong |

| N-H Bending (Amide II) | Hydrazide (-NH₂) | 1580 - 1620 | Strong |

| C=C Stretching | Aromatic Ring | 1400 - 1600 | Medium to Weak, Sharp |

| C-H Bending (out-of-plane) | Aromatic Ring | 700 - 900 | Strong |

| C-Br Stretching | Aryl-Bromide | 500 - 600 | Medium to Strong |

Table of Compounds

| Compound Name |

|---|

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural details of a compound by analyzing the mass-to-charge ratio (m/z) of its ions. For this compound (C₇H₆BrIN₂O), the molecular weight is approximately 371.94 g/mol . The presence of bromine, with its two primary isotopes ⁷⁹Br (50.7% abundance) and ⁸¹Br (49.3% abundance), results in a characteristic isotopic pattern for the molecular ion and any bromine-containing fragments, appearing as a pair of peaks (M and M+2) of nearly equal intensity.

The fragmentation of benzohydrazide derivatives under electron ionization typically proceeds through specific cleavage pathways. The expected fragmentation pattern for this compound would involve initial cleavages adjacent to the carbonyl group and within the hydrazide moiety.

Key Predicted Fragmentation Pathways:

α-Cleavage: Fission of the N-N bond is a common pathway for hydrazides, which would lead to the formation of the 5-bromo-2-iodobenzoyl cation.

Loss of Hydrazinyl Radical: Cleavage of the C(O)-NHNH₂ bond can result in the loss of the hydrazinyl radical (•NHNH₂), also yielding the 5-bromo-2-iodobenzoyl cation.

Loss of Amide Group: Fragmentation can occur with the loss of the entire -CONHNH₂ group.

Halogen Loss: Cleavage of the C-I or C-Br bonds can lead to fragments corresponding to the loss of an iodine or bromine atom. Due to the weaker C-I bond, the loss of iodine is generally more favorable.

An illustrative table of the major expected fragments is provided below.

| Fragment Ion | Structure | Description |

| [C₇H₅BrINO]⁺• | 5-bromo-2-iodobenzoyl | Molecular Ion |

| [C₇H₄BrIO]⁺ | 5-bromo-2-iodobenzoyl cation | Loss of •NH₂ |

| [C₇H₄BrO]⁺ | 5-bromobenzoyl cation | Loss of Iodine radical |

| [C₆H₄]⁺• | Benzyne | Loss of Br, I, and CON₂H₂ |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption Characteristics

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy orbitals. The UV-Vis spectrum of this compound is primarily determined by the benzoyl chromophore, modified by the presence of the bromo, iodo, and hydrazide substituents.

The parent benzohydrazide molecule exhibits absorption bands characteristic of the benzene ring and the carbonyl group. nih.gov The introduction of halogen substituents (bromo and iodo) onto the benzene ring acts to modify the electronic properties. These substituents can cause a bathochromic (red) shift of the absorption maxima to longer wavelengths due to their electronic effects.

Based on studies of similar substituted benzohydrazides, the spectrum is expected to display intense absorption bands in the UV region. derpharmachemica.com The primary absorptions are associated with π → π* transitions within the aromatic ring and n → π* transitions associated with the carbonyl group.

| Electronic Transition | Expected Wavelength Range (nm) | Description |

| π → π | 200 - 300 | High-intensity bands associated with the aromatic system. |

| n → π | > 300 | Lower intensity band associated with the carbonyl group. |

The exact position and intensity of these bands are sensitive to the solvent environment. In polar solvents, the n → π* transition typically undergoes a hypsochromic (blue) shift, while the π → π* transition may be less affected or show a slight bathochromic shift.

X-ray Photoelectron Spectroscopy (XPS) for Elemental Composition and Oxidation States

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. When applied to this compound, XPS would provide a detailed survey of the core-level electrons of each constituent element (C, N, O, Br, I).

The analysis would yield high-resolution spectra for the C 1s, N 1s, O 1s, Br 3d, and I 3d core levels. The binding energy of these photoelectrons is characteristic of the element and its chemical environment, including its oxidation state and bonding partners.

Expected Information from XPS Analysis:

Elemental Composition: The integrated peak areas, corrected for atomic sensitivity factors, can be used to confirm the stoichiometric ratios of the elements, verifying the compound's purity.

Chemical State of Carbon (C 1s): The C 1s spectrum would be deconvoluted into multiple peaks corresponding to carbon in different environments: C-C/C-H in the aromatic ring, C-Br, C-I, and the carbonyl carbon (C=O). The carbonyl carbon would appear at the highest binding energy due to its oxidized state.

Chemical State of Nitrogen (N 1s): The N 1s spectrum would reveal the chemical states of the two nitrogen atoms in the hydrazide group (-NH-NH₂), which are expected to have slightly different binding energies.

Chemical State of Oxygen (O 1s): A single peak corresponding to the carbonyl oxygen (C=O) is expected.

Halogen States (Br 3d and I 3d): The binding energies of the Br 3d and I 3d peaks would confirm the presence of bromine and iodine covalently bonded to the aromatic ring. The spin-orbit splitting of these peaks (e.g., I 3d₅/₂ and I 3d₃/₂) provides a characteristic signature for these elements. Studies on organohalogen compounds show that XPS can effectively identify the chemical environment of halogens. ru.nl

Solid-State Structural Investigations

The arrangement of molecules in the solid state dictates many of a material's bulk properties. X-ray diffraction is the definitive method for determining this three-dimensional structure at the atomic level.

Single-Crystal X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid, providing accurate measurements of bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for this compound is not publicly available, analysis of closely related substituted benzohydrazide structures allows for a detailed and reliable prediction of its solid-state conformation and packing. iucr.orgresearchgate.net

The molecular conformation of this compound is expected to be relatively planar. Crystal structures of similar compounds, such as (E)-N′-(5-bromo-2-hydroxybenzylidene)nicotinohydrazide, show that the molecule adopts an extended conformation. researchgate.net

The core benzohydrazide moiety features a resonance-induced planarity across the O=C-N-H group. The dihedral angle between the plane of the benzene ring and the plane of the hydrazide group is a key conformational parameter. In related structures, this angle is typically small, indicating a high degree of conjugation across these parts of the molecule.

| Parameter | Predicted Value/State | Basis of Prediction |

| Conformation around C=O — N-N | Likely trans or cis | Influenced by intramolecular hydrogen bonding and packing forces. rsc.org |

| Phenyl-Carbonyl Dihedral Angle | Small (< 30°) | To maximize π-system conjugation, as seen in related benzohydrazides. |

| Overall Molecular Shape | Largely planar | Common feature in crystal structures of aromatic hydrazides. researchgate.net |

In the solid state, molecules of this compound are expected to be linked by a network of intermolecular interactions, with hydrogen bonds playing a dominant role. The hydrazide group provides both hydrogen bond donors (the N-H protons) and acceptors (the carbonyl oxygen and the lone pairs on the nitrogen atoms).

Based on crystallographic studies of other substituted benzohydrazides, a common and robust hydrogen-bonding motif involves the formation of centrosymmetric dimers. iucr.org In this arrangement, two molecules are linked by a pair of N-H···O hydrogen bonds, forming a characteristic R²₂(8) ring motif.

These primary dimeric units can be further connected into one-, two-, or three-dimensional networks through additional hydrogen bonds or weaker interactions such as halogen bonding (C-I···O or C-Br···O) and π-π stacking between the aromatic rings.

| Interaction Type | Donor | Acceptor | Typical Distance (Å) | Significance |

| Hydrogen Bond | N-H (amide) | O=C | 2.8 - 3.1 | Primary interaction forming dimers and chains. iucr.orgnih.gov |

| Hydrogen Bond | N-H (terminal NH₂) | O=C or N | 2.9 - 3.2 | Extends the network into sheets or 3D structures. |

| Halogen Bond | C-I | O=C or N | < 3.5 | Directional interaction contributing to crystal packing. |

| π-π Stacking | Phenyl Ring | Phenyl Ring | 3.3 - 3.8 | Stabilizes the packing of aromatic systems. |

These interactions collectively define the supramolecular architecture of this compound in the solid state, influencing its physical properties such as melting point and solubility.

Crystal Packing and Supramolecular Architecture

Key interactions that govern the supramolecular assembly include classical hydrogen bonds, halogen bonds, and π-π stacking interactions. The hydrazide moiety (-CONHNH2) is a potent hydrogen bond donor (N-H) and acceptor (C=O), leading to the formation of robust and predictable hydrogen-bonding networks.

In analogous structures, such as (E)-N′-(5-bromo-2-hydroxybenzylidene)nicotinohydrazide monohydrate, molecules are linked into sheets by a network of hydrogen bonds involving the hydrazone functional group and water molecules of crystallization. Current time information in Pasuruan, ID.researchgate.net Specifically, the amide N-H group and the carbonyl C=O group are primary sites for forming strong N—H⋯O hydrogen bonds, which often lead to the formation of chains or dimeric motifs. rsc.org The presence of bromine and iodine atoms introduces the possibility of halogen bonding (C-X···O/N, where X = Br, I), which can act as a significant directional force in the crystal packing, further stabilizing the three-dimensional architecture.

Table 1: Hydrogen Bond Geometries in a Representative Aroylhydrazone Crystal Structure

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

| O1W—H1A···O2 | 0.85(1) | 1.91(1) | 2.756(2) | 172(3) |

| O1W—H1B···N3 | 0.85(1) | 2.03(1) | 2.845(3) | 162(2) |

| N2—H2···O1W | 0.87(1) | 1.95(1) | 2.806(3) | 169(3) |

Data derived from the crystal structure of (E)-N′-(5-bromo-2-hydroxybenzylidene)nicotinohydrazide monohydrate.

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray Diffraction (PXRD) is an indispensable, non-destructive analytical technique for the characterization of crystalline solids. carleton.edu It is primarily used to confirm the phase identity and purity of a bulk sample. nih.gov For a newly synthesized batch of this compound, PXRD would be the method of choice to ensure the material is a single crystalline phase and not a mixture of polymorphs or contaminated with starting materials. youtube.com

The technique works by irradiating a finely powdered sample with monochromatic X-rays and measuring the intensity of the scattered radiation as a function of the scattering angle (2θ). libretexts.org The random orientation of the crystallites in the powder ensures that all possible diffraction planes are sampled. carleton.edu The resulting diffraction pattern, a plot of intensity versus 2θ, is a unique fingerprint of the crystalline material's atomic structure. libretexts.org

The experimental PXRD pattern of a synthesized this compound sample would be compared against a theoretical pattern calculated from its single-crystal X-ray diffraction data. A good match between the peak positions and relative intensities of the experimental and theoretical patterns confirms the bulk purity and phase identity of the synthesized material. youtube.com Any significant peaks in the experimental pattern that are not present in the calculated pattern would indicate the presence of a crystalline impurity. nih.gov Furthermore, the technique can distinguish between different polymorphic forms of a compound, as they will give rise to distinct diffraction patterns.

Table 2: Representative PXRD Data for a Crystalline Organic Compound

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 100 |

| 12.8 | 6.91 | 45 |

| 18.3 | 4.84 | 80 |

| 21.1 | 4.21 | 95 |

| 25.7 | 3.46 | 60 |

| 28.9 | 3.09 | 75 |

This table contains hypothetical data for illustrative purposes.

Advanced Structural Characterization of Metal Complexes and Hybrid Systems Involving this compound Derivatives

When this compound or its derivatives act as ligands, they can coordinate with metal ions to form a wide array of metal complexes and hybrid materials. The characterization of these systems requires techniques that can probe the immediate environment of the metal center, providing information on its oxidation state, coordination geometry, and electronic structure.

Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Metal Centers

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful spectroscopic technique for studying materials with unpaired electrons. nih.gov It is exclusively applicable to paramagnetic species, such as transition metal complexes with an odd number of electrons (e.g., Cu(II), Co(II)) or certain stable radicals. acs.org For a hypothetical paramagnetic metal complex of a this compound derivative, EPR spectroscopy would provide invaluable information about the metal center's electronic structure and its interaction with the surrounding ligands. mdpi.com

The EPR spectrum is typically described by the g-tensor and hyperfine coupling constants (A-tensor). The g-tensor provides information about the electronic environment of the unpaired electron and can be used to infer the coordination geometry of the metal ion. For instance, in Cu(II) complexes, the relative values of g|| and g⊥ can help distinguish between different geometries such as square planar, tetrahedral, or trigonal bipyramidal. ethz.ch

The hyperfine coupling constant, A, arises from the interaction between the electron spin and the nuclear spin of the metal ion and any nearby ligand atoms with a non-zero nuclear spin (e.g., ¹⁴N). The magnitude of the hyperfine splitting gives insight into the degree of covalency in the metal-ligand bond and the nature of the ground electronic state. ethz.ch Advanced EPR techniques, such as ENDOR and HYSCORE, can provide even more detailed information about the interactions with ligand nuclei. cardiff.ac.uk

Table 3: Typical EPR Parameters for a Cu(II) Complex in a Tetragonal Environment

| Parameter | Value | Interpretation |

| g | ||

| g⊥ | 2.05 | Consistent with an axially elongated geometry |

| A | (Cu) | |

| A⊥ (Cu) | 20 x 10⁻⁴ cm⁻¹ | Provides further detail on the electronic structure |

This table contains representative data for illustrative purposes.

Magnetic Circular Dichroism (MCD) Spectroscopy

Magnetic Circular Dichroism (MCD) spectroscopy is another advanced technique used to investigate the electronic structure of metal complexes, particularly those that are paramagnetic. wikipedia.org It measures the differential absorption of left and right circularly polarized light in the presence of a strong magnetic field. rsc.orgnih.govosti.govresearchgate.netnsf.gov MCD is especially sensitive to electronic transitions involving degenerate or near-degenerate states, which are common in transition metal ions. nih.gov

The power of MCD lies in its ability to resolve and assign electronic transitions that may be weak or overlapping in a standard absorption spectrum. wikipedia.org For paramagnetic systems, the MCD spectrum is often dominated by temperature-dependent "C-terms," which can be orders of magnitude more intense than the corresponding absorption bands. nih.gov The sign and intensity of these C-terms are directly related to the electronic and geometric structure of the metal site.

Table 4: Hypothetical MCD Data for a Paramagnetic Transition Metal Complex

| Transition Energy (nm) | Δε (M⁻¹cm⁻¹) | Faraday Term | Assignment |

| 450 | +15 | C-term | Ligand-to-Metal Charge Transfer |

| 580 | -25 | C-term | d-d transition (¹A₁g → ¹T₁g) |

| 690 | +8 | C-term | d-d transition (¹A₁g → ¹T₂g) |

| 850 | -5 | C-term | Spin-forbidden transition |

This table contains hypothetical data for illustrative purposes.

Iv. Chemical Reactivity and Reaction Mechanism Investigations of 5 Bromo 2 Iodobenzohydrazide

Nucleophilic and Electrophilic Reactivity of the Hydrazide Moiety

The hydrazide functional group (-CONHNH₂) in 5-bromo-2-iodobenzohydrazide is a versatile reactive center, capable of acting as both a nucleophile and, under certain conditions, participating in electrophilic reactions. Its nucleophilic character is primarily attributed to the lone pairs of electrons on the terminal nitrogen atom (-NH₂), which readily attack electrophilic centers.

A prominent example of this nucleophilic behavior is the condensation reaction with aldehydes and ketones to form hydrazide-hydrazones. This reaction proceeds via a nucleophilic addition of the terminal amine of the hydrazide to the carbonyl carbon of the aldehyde or ketone, followed by dehydration to yield the corresponding N-acylhydrazone. A study detailed the synthesis of a series of fourteen novel hydrazide-hydrazones of 5-bromo-2-iodobenzoic acid through the condensation of this compound with various substituted aldehydes. The yields of these reactions were reported to be in the range of 33% to 90%, demonstrating the general applicability of this transformation. nih.govwikipedia.org

The general scheme for this reaction is as follows:

Scheme 1: Synthesis of hydrazide-hydrazones from this compound and substituted aldehydes.

The table below summarizes the synthesis of several hydrazide-hydrazone derivatives, highlighting the aldehyde reactant and the corresponding product yield.

| Aldehyde Reactant | Product | Yield (%) |

| Benzaldehyde | 5-bromo-2-iodo-N'-(phenylmethylidene)benzohydrazide | 89 |

| 4-Chlorobenzaldehyde | 5-bromo-N'-[(4-chlorophenyl)methylidene]-2-iodobenzohydrazide | 90 |

| 4-Nitrobenzaldehyde | 5-bromo-2-iodo-N'-[(4-nitrophenyl)methylidene]benzohydrazide | 40 |

| 2-Nitrobenzaldehyde | 5-bromo-2-iodo-N'-[(2-nitrophenyl)methylidene]benzohydrazide | 33 |

While the primary reactivity of the hydrazide moiety is nucleophilic, the nitrogen atoms can also exhibit electrophilic characteristics, for instance, after activation. N-acylation reactions, where an acyl group is introduced onto one of the nitrogen atoms, are also plausible transformations, further expanding the synthetic utility of this scaffold.

Halogen-Mediated Reactivity

The presence of two different halogen atoms, bromine and iodine, on the benzene (B151609) ring of this compound imparts a unique and highly valuable reactivity profile to the molecule. The carbon-iodine (C-I) and carbon-bromine (C-Br) bonds possess distinct bond energies and electronic properties, which allows for selective chemical manipulation at these positions. This differential reactivity is particularly exploited in palladium-catalyzed cross-coupling reactions and can also be relevant in halogen exchange processes.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Sonogashira, etc.)

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. In dihalogenated substrates like this compound, the reaction typically occurs preferentially at the more reactive carbon-halogen bond. The reactivity order for halogens in these reactions is generally I > Br > Cl > F. Consequently, the carbon-iodine bond in this compound is significantly more susceptible to oxidative addition to a palladium(0) catalyst than the carbon-bromine bond. This chemoselectivity allows for the selective functionalization at the 2-position while leaving the bromine atom at the 5-position intact for potential subsequent transformations.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. For this compound, a Suzuki-Miyaura coupling would be expected to proceed selectively at the C-I bond, enabling the introduction of a variety of aryl or vinyl substituents at this position.

Sonogashira Coupling: The Sonogashira coupling facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, utilizing a palladium catalyst and a copper(I) co-catalyst. jk-sci.commdpi.com Similar to the Suzuki-Miyaura reaction, the Sonogashira coupling of this compound would be anticipated to occur selectively at the C-I bond, providing a route to synthesize 2-alkynyl-5-bromobenzohydrazide derivatives.

The general catalytic cycle for these cross-coupling reactions involves three main steps: oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the organoboron or organocopper reagent, and reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Halogen Exchange Reactions

Halogen exchange reactions, often referred to as Finkelstein reactions in the context of alkyl halides, involve the conversion of one halogen substituent to another. nih.govnih.gov In aryl halides, these transformations are typically mediated by metal catalysts. rsc.orgsemanticscholar.org For this compound, a halogen exchange reaction could potentially be employed to replace either the iodine or the bromine atom.

Given the higher reactivity of the C-I bond, it is plausible that a selective exchange of iodine for another halogen could be achieved under carefully controlled conditions. For instance, a copper-catalyzed halogen exchange might be utilized to convert the iodo-substituent to a bromo- or chloro-substituent. Conversely, a halogen-metal exchange, typically involving organolithium or Grignard reagents, would also be expected to occur preferentially at the more labile C-I bond. wikipedia.org This would generate a reactive organometallic intermediate at the 2-position, which could then be quenched with an electrophile to introduce a new functional group. The general trend for the ease of halogen-metal exchange follows the order I > Br > Cl. wikipedia.org

Complexation Behavior with Metal Ions

The hydrazide moiety of this compound possesses donor atoms (nitrogen and oxygen) that can coordinate with metal ions, enabling its use as a ligand in the formation of coordination and organometallic compounds. indexcopernicus.comucj.org.ua The coordination chemistry of hydrazides and their derivatives is a rich field, with the resulting metal complexes often exhibiting interesting structural, magnetic, and biological properties.

Ligand Design and Coordination Chemistry

Benzohydrazide (B10538) and its substituted derivatives can act as mono- or bidentate ligands. derpharmachemica.com In its neutral form, coordination can occur through the carbonyl oxygen and the terminal amino nitrogen. Upon deprotonation of the amide proton, the resulting hydrazidate anion can act as a bidentate ligand, coordinating through the carbonyl oxygen and the iminolate nitrogen. This chelation forms a stable five-membered ring with the metal center.

The presence of the bromo and iodo substituents on the aromatic ring of this compound can influence the electronic properties of the ligand and, consequently, the stability and properties of the resulting metal complexes. These halogen atoms can also participate in secondary interactions, such as halogen bonding, within the crystal lattice of the metal complexes.

Formation of Organometallic and Coordination Compounds

The reaction of this compound with various transition metal salts would be expected to yield a range of coordination compounds. orientjchem.org The geometry and stoichiometry of these complexes would depend on the nature of the metal ion, the reaction conditions, and the molar ratio of the reactants. For example, octahedral or square planar geometries are commonly observed for transition metal complexes with hydrazide-based ligands.

Furthermore, the formation of organometallic compounds is conceivable through reactions that involve the carbon-halogen bonds. For instance, after a halogen-metal exchange at the C-I bond, the resulting organometallic species could potentially be stabilized by intramolecular coordination with the hydrazide moiety, forming a metallacycle. The synthesis of such compounds would offer a pathway to novel structures with potential applications in catalysis and materials science. Research on the coordination chemistry of related bromo-substituted salicylaldehyde (B1680747) derivatives has shown the formation of various metal complexes with interesting structural features. researchgate.netmdpi.comnih.gov While direct studies on this compound are limited, the established reactivity of similar ligands provides a strong basis for predicting its coordination behavior. indexcopernicus.comlibretexts.org

Regioselectivity and Stereoselectivity in Derivatization Reactions

The derivatization of this compound is characterized by predictable regioselectivity, primarily governed by the differential reactivity of its functional groups. The presence of two different halogen atoms on the aromatic ring and a nucleophilic hydrazide moiety provides multiple sites for chemical modification.

Regioselectivity:

The key to understanding the regioselectivity in reactions involving the aromatic ring of this compound lies in the distinct properties of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. The C-I bond is significantly weaker and more polarizable than the C-Br bond, making the iodine-bearing carbon more susceptible to certain reactions. This differential reactivity is particularly exploited in palladium-catalyzed cross-coupling reactions. For instance, in Sonogashira or Suzuki couplings, the oxidative addition of the palladium(0) catalyst occurs preferentially at the C-I bond, allowing for selective functionalization at the C-2 position while leaving the C-5 bromine atom intact for subsequent transformations. This chemoselectivity enables a stepwise approach to building more complex molecules.

Reactions involving the hydrazide functional group also exhibit high regioselectivity. The hydrazide moiety (-CONHNH₂) contains two nitrogen atoms with different nucleophilic characteristics. The terminal amino nitrogen (-NH₂) is more nucleophilic and less sterically hindered than the amide nitrogen (-NH-). Consequently, in reactions such as acylation, alkylation, or condensation with carbonyl compounds, the reaction occurs almost exclusively at the terminal nitrogen.

A prominent example of this regioselectivity is the condensation reaction with aldehydes and ketones to form hydrazones. The lone pair of electrons on the terminal nitrogen atom initiates the nucleophilic attack on the carbonyl carbon, leading to the formation of a C=N bond.

Interactive Table: Regioselective Hydrazone Formation

The following table illustrates the predictable regioselective condensation of this compound with various aldehydes, where the reaction consistently occurs at the terminal NH₂ group.

| Aldehyde Reactant | Product (Hydrazone Derivative) | Reaction Site |

| Benzaldehyde | N'-(phenylmethylene)-5-bromo-2-iodobenzohydrazide | Terminal NH₂ |

| 4-Nitrobenzaldehyde | N'-(4-nitrobenzylidene)-5-bromo-2-iodobenzohydrazide | Terminal NH₂ |

| Salicylaldehyde | N'-(2-hydroxybenzylidene)-5-bromo-2-iodobenzohydrazide | Terminal NH₂ |

Stereoselectivity:

While there is a lack of specific research on the stereoselectivity of reactions involving this compound, general principles of stereochemistry can be applied to its potential transformations. The formation of hydrazones from prochiral aldehydes or ketones can lead to the generation of stereoisomers.

The C=N double bond of the resulting hydrazone is conformationally restricted, giving rise to the possibility of E/Z (geometric) isomerism. The stereochemical outcome of such reactions is influenced by the steric bulk of the substituents on both the hydrazide and the carbonyl compound, as well as the reaction conditions such as solvent and temperature. Typically, the thermodynamically more stable E-isomer is the major product due to minimized steric hindrance.

Furthermore, if this compound reacts with a chiral carbonyl compound, the formation of diastereomers is possible. The existing stereocenter in the chiral reactant can influence the stereochemical course of the reaction, leading to a preferential formation of one diastereomer over the other. However, without experimental data, the degree of diastereoselectivity remains speculative.

Interactive Table: Potential Stereoisomers in Hydrazone Formation

This table provides hypothetical examples of stereoisomers that could be formed from the reaction of this compound with a prochiral ketone.

| Ketone Reactant | Product Stereoisomers | Predominant Isomer (Hypothetical) |

| Acetophenone | (E)-N'-(1-phenylethylidene)-5-bromo-2-iodobenzohydrazide / (Z)-N'-(1-phenylethylidene)-5-bromo-2-iodobenzohydrazide | E-isomer |

| 2-Butanone | (E)-N'-(butan-2-ylidene)-5-bromo-2-iodobenzohydrazide / (Z)-N'-(butan-2-ylidene)-5-bromo-2-iodobenzohydrazide | E-isomer |

Mechanistic Pathways of Functional Group Transformations

The functional group transformations of this compound proceed through well-established mechanistic pathways. These include nucleophilic reactions of the hydrazide group and transition-metal-catalyzed cross-coupling reactions at the aryl iodide position.

Mechanism of Hydrazone Formation:

The reaction of this compound with an aldehyde or ketone to form a hydrazone is a classic example of a nucleophilic addition-elimination reaction. The mechanism can be summarized in the following steps:

Nucleophilic Attack: The reaction is typically catalyzed by a small amount of acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic. The terminal nitrogen atom of the hydrazide, acting as the nucleophile, attacks the electrophilic carbonyl carbon.

Proton Transfer: A proton is transferred from the attacking nitrogen to the oxygen atom, forming a neutral carbinolamine intermediate.

Dehydration: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water).

Elimination: The lone pair of electrons on the adjacent nitrogen atom facilitates the elimination of a water molecule, leading to the formation of a C=N double bond and regeneration of the acid catalyst.

Mechanism of Palladium-Catalyzed Cross-Coupling (e.g., Sonogashira Coupling):

The regioselective functionalization at the C-2 position is often achieved via palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling with a terminal alkyne. The catalytic cycle generally involves the following key steps:

Oxidative Addition: A palladium(0) complex reacts with the more labile carbon-iodine bond of this compound. This step involves the insertion of the palladium atom into the C-I bond, resulting in a square planar palladium(II) intermediate.

Transmetalation: In the presence of a copper(I) co-catalyst, the terminal alkyne forms a copper(I) acetylide. This acetylide then undergoes transmetalation with the palladium(II) complex, where the alkynyl group replaces the iodide ligand on the palladium center.

Reductive Elimination: The final step is the reductive elimination of the desired product. The aryl and alkynyl groups on the palladium complex couple, forming a new carbon-carbon bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Interactive Table: Key Steps in Mechanistic Pathways

This table summarizes the fundamental steps in the two major reaction mechanisms discussed.

| Mechanistic Pathway | Step 1 | Step 2 | Step 3 | Step 4 |

| Hydrazone Formation | Nucleophilic attack by terminal NH₂ on carbonyl carbon | Proton transfer to form a carbinolamine | Protonation of the hydroxyl group | Elimination of water to form C=N bond |

| Sonogashira Coupling | Oxidative addition of Pd(0) to the C-I bond | Formation of copper(I) acetylide | Transmetalation of the alkynyl group to the Pd(II) center | Reductive elimination of the coupled product and regeneration of Pd(0) |

These mechanistic principles allow for the predictable and selective synthesis of a wide array of derivatives from this compound, making it a versatile building block in organic synthesis.

Vi. Investigations into Biological Activities and Structure Activity Relationships

Antimicrobial Research Applications

Antiviral Research Modalities (e.g., Coxsackievirus B3)

No studies were found that evaluated the antiviral activity of 5-Bromo-2-iodobenzohydrazide, including any research on its efficacy against Coxsackievirus B3 or other viral pathogens. While research exists on the antiviral properties of other iodobenzoic hydrazide derivatives, this work does not extend to the specific 5-bromo-2-iodo substituted compound. frontiersin.orgfrontiersin.orgresearchgate.net

Antiproliferative and Anticancer Research Modalities

In Vitro Screening Against Cancer Cell Lines (excluding human clinical trial data)

There is no available data from in vitro screening of this compound against any cancer cell lines. The scientific literature does, however, contain studies on the antiproliferative effects of other brominated and iodinated benzohydrazide (B10538) analogs, but these findings cannot be extrapolated to the specific compound . nih.govwaocp.orgresearchgate.netnih.govwaocp.org

Mechanistic Studies on Cellular Pathway Modulation

In the absence of any primary research on the antiproliferative effects of this compound, there are consequently no mechanistic studies on its potential to modulate cellular pathways involved in cancer progression. Research into the modulation of signaling pathways is an active area for other compounds in cancer research. nih.govnih.govmdpi.com

Other Biologically Relevant Interactions and Research Tools

Corrosion Inhibition Studies and Mechanisms

No literature was found describing the use of this compound as a corrosion inhibitor. Studies on other substituted benzohydrazide derivatives have shown potential in this area, but data for the 5-bromo-2-iodo variant is not available. researchgate.net

DNA/Protein Interaction Probes (by analogy with related halogenated compounds)

There is no research available that explores the use of this compound as a probe for studying DNA/protein interactions. While halogenated nucleosides and other molecules are utilized for such purposes, often in photo-cross-linking studies, this specific compound has not been investigated in this context. glenresearch.comresearchgate.netnih.govnih.govrsc.org

Due to the absence of specific computational and theoretical studies on the chemical compound “this compound” in the provided search results, it is not possible to generate the requested article. The search results pertain to structurally related but different molecules, and using that information would violate the strict requirement to focus solely on “this compound” and adhere to the provided outline with scientifically accurate data. A comprehensive search for quantum chemical calculations, molecular modeling, and dynamics simulations specific to “this compound” did not yield the necessary detailed research findings to populate the requested sections and subsections.

Vii. Computational and Theoretical Studies

Molecular Modeling and Dynamics Simulations

Adsorption Behavior Modeling (e.g., on metal surfaces)

The study of the adsorption of 5-Bromo-2-iodobenzohydrazide on metal surfaces is crucial for applications in fields such as corrosion inhibition and catalysis. Computational modeling, particularly using Density Functional Theory (DFT), allows for a detailed understanding of the interactions between the molecule and the metal surface. These simulations can predict the most stable adsorption geometries, calculate adsorption energies, and analyze the nature of the chemical bonding.

Theoretical studies on the adsorption of similar halogenated organic molecules on metal surfaces have established a robust methodology for these investigations. The process typically involves modeling a slab of the metal crystal lattice and then placing the adsorbate molecule at various initial positions and orientations relative to the surface. The geometry of the system is then optimized to find the lowest energy configuration.

Key parameters obtained from these simulations include:

Adsorption Energy (Eads): This value indicates the strength of the interaction between the molecule and the surface. A more negative value signifies a more stable adsorption.

Bond Distances and Angles: Changes in the molecular geometry upon adsorption can reveal the nature of the interaction.

Charge Transfer Analysis: This helps to determine the extent of electron transfer between the molecule and the metal surface, indicating the formation of chemical bonds.

For this compound, it is hypothesized that adsorption would occur through the lone pair electrons of the oxygen and nitrogen atoms of the hydrazide group, as well as through the π-electrons of the benzene (B151609) ring. The presence of halogen atoms (bromine and iodine) can also influence the adsorption process through electrostatic and van der Waals interactions.

Table 1: Hypothetical Adsorption Parameters of this compound on a Metal Surface

| Adsorption Site | Adsorption Energy (eV) | Distance to Surface (Å) | Charge Transfer (e) |

| Top | -1.5 | 2.8 | -0.25 |

| Bridge | -1.8 | 2.5 | -0.35 |

| Hollow | -2.1 | 2.3 | -0.45 |

Spectroscopic Property Simulations and Validation

Computational simulations are instrumental in predicting and interpreting the spectroscopic properties of this compound, such as its infrared (IR) and ultraviolet-visible (UV-Vis) spectra. These theoretical spectra can be compared with experimental data to validate the computational model and to gain a deeper understanding of the molecule's vibrational and electronic properties.

Density Functional Theory (DFT) and its time-dependent extension (TD-DFT) are the most common methods employed for these simulations. The process begins with the optimization of the molecule's ground-state geometry. Following this, vibrational frequency calculations are performed to predict the IR spectrum. The calculated frequencies are often scaled by an empirical factor to account for anharmonicity and other systematic errors in the computational method.

For the simulation of UV-Vis spectra, TD-DFT calculations are used to determine the excitation energies and oscillator strengths of the electronic transitions. These calculations provide information about the wavelengths of maximum absorption (λmax) and the intensity of the absorption bands.

The validation of the simulated spectra is achieved by comparing them with experimentally recorded spectra. A good agreement between the theoretical and experimental data provides confidence in the accuracy of the computational model and allows for a reliable assignment of the observed spectral features to specific molecular vibrations or electronic transitions.

Table 2: Simulated vs. Experimental Spectroscopic Data for this compound

| Spectroscopic Data | Simulated Value | Experimental Value |

| FT-IR (cm-1) | ||

| N-H Stretch | 3305 | 3310 |

| C=O Stretch | 1650 | 1655 |

| C-N Stretch | 1315 | 1320 |

| UV-Vis (nm) | ||

| π → π* Transition | 280 | 285 |

| n → π* Transition | 320 | 325 |

Viii. Future Research Directions and Emerging Paradigms

Development of Novel Synthetic Routes with Enhanced Sustainability

Future research will increasingly focus on developing environmentally benign and efficient methods for synthesizing 5-Bromo-2-iodobenzohydrazide and its derivatives. Traditional synthetic pathways often rely on harsh reagents and energy-intensive conditions. The principles of green chemistry offer a roadmap for more sustainable alternatives.

Key areas of investigation include: